molecular formula C19H21ClN2O3S B2802391 3-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide CAS No. 946372-95-8

3-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide

Cat. No. B2802391
M. Wt: 392.9
InChI Key: XTSJZBRKTPDVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Quinoline derivatives clubbed with sulfonamide moieties have been synthesized for use as antimicrobial agents. New compounds synthesized showed significant activity against Gram-positive bacteria, highlighting the potential of such chemical structures in developing new antimicrobial treatments (Biointerface Research in Applied Chemistry, 2019).

Anticancer Applications

Research on quinoline and benzenesulfonamide derivatives also extends to anticancer applications. Various synthesized compounds have shown promising anticancer activities in vitro, indicating the potential of these chemical scaffolds in cancer treatment. For instance, some novel quinolines were evaluated for their in vitro anticancer activity, demonstrating interesting cytotoxic activity against certain cancer cell lines, suggesting these compounds' utility as radioprotective or anticancer agents (Arzneimittel-Forschung (Drug Research), 2008).

Enzyme Inhibition

Compounds synthesized from benzenesulfonamide have been evaluated as inhibitors of carbonic anhydrases, enzymes crucial in various biological processes. This suggests a potential role in designing inhibitors for therapeutic purposes. For example, novel series of benzenesulfonamides incorporating un/substituted ethyl quinoline-3-carboxylate moieties showed variable degrees of inhibition against human carbonic anhydrase isoforms, pointing to their potential utility in treating conditions mediated by these enzymes (Journal of Enzyme Inhibition and Medicinal Chemistry, 2019).

properties

IUPAC Name

3-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13(2)12-22-18-8-7-16(10-14(18)6-9-19(22)23)21-26(24,25)17-5-3-4-15(20)11-17/h3-5,7-8,10-11,13,21H,6,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSJZBRKTPDVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

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